molecular formula C9H6F5NO2 B554718 (R)-2-Amino-3-(perfluorophenyl)propanoic acid CAS No. 40332-58-9

(R)-2-Amino-3-(perfluorophenyl)propanoic acid

Cat. No. B554718
CAS RN: 40332-58-9
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-GSVOUGTGSA-N
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Description

“®-2-Amino-3-(perfluorophenyl)propanoic acid” is a compound with the CAS Number: 40332-58-9 and a molecular weight of 255.14 . It is stored in a dry, room temperature environment . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid . The InChI code for this compound is 1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It is stored in a dry, room temperature environment . Unfortunately, the boiling point of this compound is not available .

Scientific Research Applications

Brain Tumor Imaging

(R)-2-Amino-3-(perfluorophenyl)propanoic acid and its derivatives have been investigated for brain tumor imaging using positron emission tomography (PET). Specifically, the (S)-enantiomer showed promising properties for tumor imaging in vivo, demonstrating higher tumor uptake compared to the (R)-enantiomer, and thus represents a novel class of radiolabeled amino acids for this purpose (McConathy et al., 2010).

Solubility Studies

The solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, a related compound, has been extensively studied in different solvents, providing critical data for its application in various scientific fields. It was observed that temperature increases lead to higher solubility of this compound in all tested solvents (Fan et al., 2016).

Optical Resolution Studies

Optical resolution studies have been conducted on closely related compounds, such as (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Such studies are crucial in obtaining optically pure forms of these compounds, which is essential for certain scientific and medicinal applications (Shiraiwa et al., 1998).

Enzymatic Synthesis for Drug Development

Enzymatic routes have been explored for synthesizing the (S)-amino acid version of related compounds, which are key intermediates in the synthesis of various drugs, such as antidiabetic medications. This represents a significant contribution to pharmaceutical research and development (Chen et al., 2011).

Biocatalytic Synthesis of Precursors

Commercial lipases have been used as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids, including compounds structurally related to (R)-2-Amino-3-(perfluorophenyl)propanoic acid. This biocatalytic route offers a practical and efficient synthesis method for a wide range of optically active compounds (Mukherjee & Martínez, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302-H315-H319-H332-H335 . The precautionary statements for this compound are P261-P280-P305+P351+P338 .

properties

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(perfluorophenyl)propanoic acid

CAS RN

40332-58-9
Record name Pentafluorophenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040332589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTAFLUOROPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KD6AHA6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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